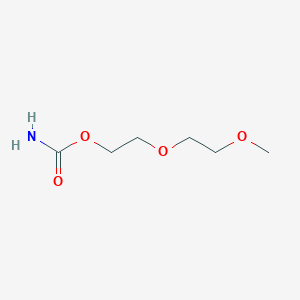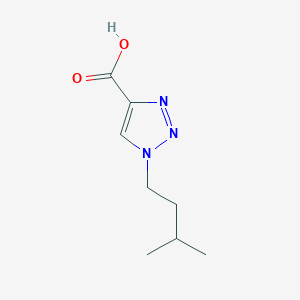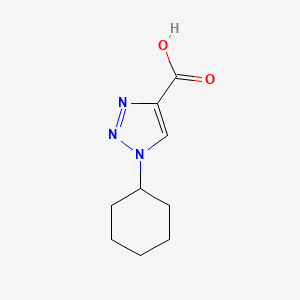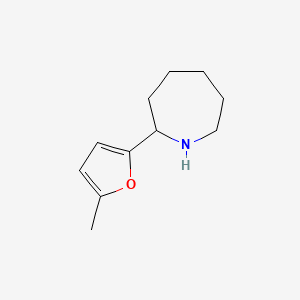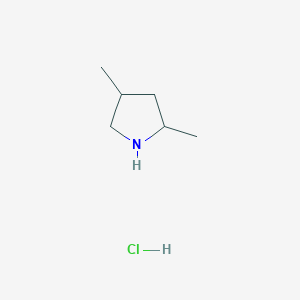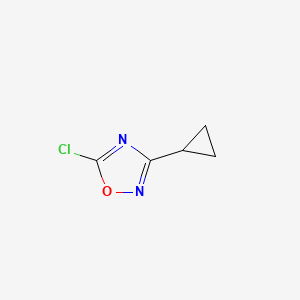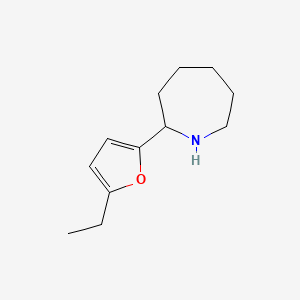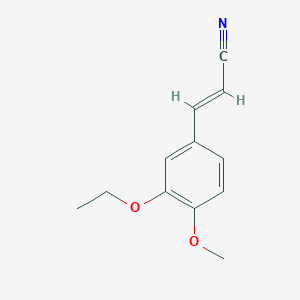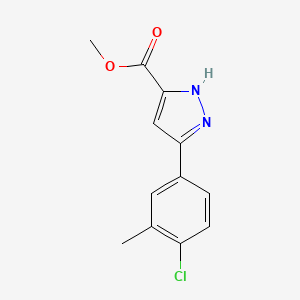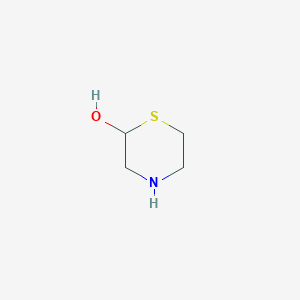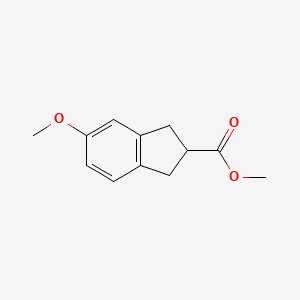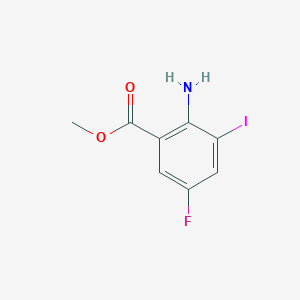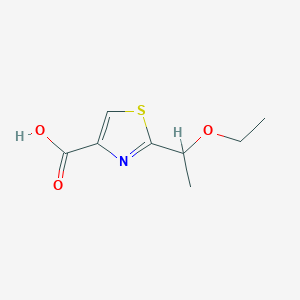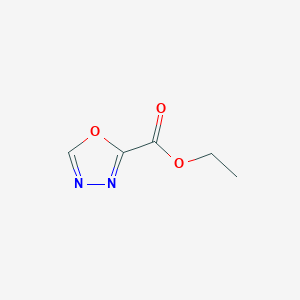
1,3,4-噁二唑-2-羧酸乙酯
描述
Ethyl 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is one of the isomers of oxadiazole, specifically the 1,3,4-oxadiazole isomer, which is known for its significant chemical and biological properties .
科学研究应用
Ethyl 1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides
作用机制
Target of Action
Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazole derivatives, has been found to target various enzymes and proteins that contribute to cell proliferation . These targets include enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
The interaction of Ethyl 1,3,4-oxadiazole-2-carboxylate with its targets leads to a variety of effects. For instance, by inhibiting the activity of enzymes like thymidylate synthase, HDAC, and topoisomerase II, the compound can disrupt the normal functioning of cells, leading to antiproliferative effects .
Biochemical Pathways
Ethyl 1,3,4-oxadiazole-2-carboxylate affects several biochemical pathways. Its inhibition of thymidylate synthase, for example, can disrupt DNA synthesis and repair, while its inhibition of HDAC can affect gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
1,3,4-oxadiazole derivatives are generally known for their low lipophilicity, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of Ethyl 1,3,4-oxadiazole-2-carboxylate’s action are largely due to its interaction with its targets. By inhibiting key enzymes and disrupting biochemical pathways, the compound can induce cell cycle arrest and apoptosis, leading to its antiproliferative effects .
生化分析
Biochemical Properties
The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Ethyl 1,3,4-oxadiazole-2-carboxylate, like other 1,3,4-oxadiazoles, can interact with a variety of enzymes, proteins, and other biomolecules. For instance, many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties
Cellular Effects
For example, they have been shown to have cytotoxic effects on cancer cells . They can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,3,4-oxadiazole-2-carboxylate is not well-understood. It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms. For instance, they can interact with nucleic acids, enzymes, and globular proteins . They can also inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 1,3,4-oxadiazole derivatives can improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition .
Dosage Effects in Animal Models
It is known that 1,3,4-oxadiazole derivatives can exhibit significant edema inhibition in animal models .
Metabolic Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 1,3,4-oxadiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 1,3,4-oxadiazole derivatives can interact with various compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 1,3,4-oxadiazole-2-carboxylate can be synthesized through various methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents. Another method includes the reaction of thiosemicarbazide intermediates with EDC·HCl in DMSO or p-TsCl and triethylamine in N-methyl-2-pyrrolidone, leading to the formation of 2-amino-1,3,4-oxadiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Ethyl 1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxadiazole derivatives.
Reduction: Formation of reduced oxadiazole compounds.
Substitution: Introduction of different substituents on the oxadiazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, thiourea, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions include triazolamines, thiadiazoles, and other substituted oxadiazole derivatives .
相似化合物的比较
1,2,4-Oxadiazole: Another isomer of oxadiazole with different chemical properties and applications.
1,2,3-Oxadiazole: Less commonly studied but still of interest in heterocyclic chemistry.
1,2,5-Oxadiazole:
Uniqueness: Ethyl 1,3,4-oxadiazole-2-carboxylate stands out due to its broad spectrum of biological activities and its versatility as a synthetic intermediate. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
ethyl 1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-9-5(8)4-7-6-3-10-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZUBHIKKPLAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


